Product packaging for (R)-DPN(Cat. No.:CAS No. 524047-78-7)

(R)-DPN

Cat. No.: B1662369
CAS No.: 524047-78-7
M. Wt: 239.27 g/mol
InChI Key: GHZHWDWADLAOIQ-ZDUSSCGKSA-N
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Description

Estrogen Receptor Subtypes: ERα and ERβ

Two main subtypes of intracellular estrogen receptors have been identified: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.orgresearchgate.net These subtypes are encoded by distinct genes, ESR1 and ESR2, respectively, and exhibit differential tissue distribution and functional roles. wikipedia.orgfrontiersin.orgresearchgate.netnih.gov While ERα is predominantly found in tissues such as the uterus, mammary gland, and liver, ERβ is highly expressed in the prostate, bladder, ovary (granulosa cells), colon, bone, brain, and cardiovascular system. wikipedia.orgfrontiersin.orgnih.gov Although both subtypes bind to estrogen, differences in their ligand-binding domains and interaction with co-regulatory proteins lead to distinct biological outcomes upon activation. researchgate.netnih.govmdpi.com For instance, ERα is often associated with proliferative effects, while ERβ is frequently implicated in anti-proliferative and pro-apoptotic pathways, particularly in certain cancer types. researchgate.net

Rationale for Selective Estrogen Receptor Modulators in Biological Systems

The existence of two distinct ER subtypes with varying tissue distributions and functions provides a compelling rationale for the development of selective estrogen receptor modulators (SERMs). nih.govclockss.orgtaylorandfrancis.comrxlist.com SERMs are compounds that interact with ERs but exert tissue-specific agonist or antagonist effects, offering the potential to selectively target estrogen signaling in desired tissues while minimizing effects in others. taylorandfrancis.comrxlist.comclevelandclinic.orgvejthani.com This selectivity is highly valuable in therapeutic strategies, allowing for the modulation of estrogenic pathways to treat specific diseases with potentially reduced side effects compared to non-selective estrogenic compounds. nih.govtaylorandfrancis.comclevelandclinic.orgvejthani.comnih.gov For example, SERMs are utilized in the treatment and prevention of certain breast cancers and osteoporosis by acting as antagonists in breast tissue and agonists in bone. taylorandfrancis.comclevelandclinic.orgvejthani.comnih.gov

Overview of Diarylpropionitrile (DPN) as an Estrogen Receptor Beta (ERβ)-Selective Agonist

Diarylpropionitrile (DPN), also known as 2,3-bis(4-hydroxyphenyl)propionitrile, is a synthetic, nonsteroidal compound that has emerged as a widely used tool in research due to its high selectivity and potency as an agonist for ERβ. clockss.orgmedchemexpress.comkjpp.netwikipedia.orgrndsystems.comscholarsresearchlibrary.com First reported in 2001, DPN was among the initial selective ERβ agonists discovered. wikipedia.org Studies have consistently shown that DPN exhibits a significantly higher binding affinity and transcriptional potency for ERβ compared to ERα. clockss.orgmedchemexpress.comkjpp.netwikipedia.orgrndsystems.comscholarsresearchlibrary.comnih.govacs.org This preferential interaction with ERβ has made DPN invaluable for researchers seeking to elucidate the specific roles of this receptor subtype in various biological processes. clockss.orgwikipedia.orgnih.govresearchgate.net

Significance of Chiral Enantiomers in Estrogen Receptor Ligand Investigations

DPN is a chiral molecule, meaning it exists as two stereoisomers or enantiomers: (R)-DPN and (S)-DPN. wikipedia.orgnih.govresearchgate.netoup.comnih.gov Chirality is a significant factor in ligand-receptor interactions because the three-dimensional structure of a molecule can profoundly influence its binding affinity, selectivity, and functional activity at a chiral receptor binding site. nih.gov Investigating the individual enantiomers of chiral ligands like DPN is crucial to understand their specific interactions with ER subtypes and to determine which isomer is primarily responsible for the observed biological effects of the racemic mixture. nih.govresearchgate.netoup.comnih.govnih.govresearchgate.net Studies comparing the enantiomers can reveal differences in binding affinity, coactivator recruitment, and transcriptional activation, providing deeper insights into the structure-activity relationships governing ER subtype selectivity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B1662369 (R)-DPN CAS No. 524047-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,3-bis(4-hydroxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZHWDWADLAOIQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524047-78-7
Record name Di-p-hydroxyphenylpropionitrile, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524047787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DI-P-HYDROXYPHENYLPROPIONITRILE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5CYS8SFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

R Dpn: Synthesis, Properties, and Erβ Selectivity

Methodologies for Enantioselective Synthesis of (R)-Diarylpropionitrile

The enantioselective synthesis of (R)-Diarylpropionitrile aims to produce the desired stereoisomer directly with high purity, avoiding the need for subsequent separation of a racemic mixture. One approach to the enantioselective synthesis of DPN enantiomers, including this compound, has been reported. This method involved commencing the synthesis with a commercially available starting material, which was then transformed into an imide using a chiral auxiliary, (S)-(-)-4-benzyl-2-oxazolidinone nih.gov. Alkylation of this imide with a benzyl (B1604629) bromide derivative proceeded smoothly under optimized conditions using NaHMDS as the base, providing a diastereomeric product nih.gov. Recrystallization of this product yielded essentially one diastereomer, as determined by chiral HPLC nih.gov. Reductive cleavage of the chiral auxiliary then furnished the corresponding acid with the desired stereocenter configuration nih.gov. Further elaboration of the acid to the nitrile was required, employing mild functional group interconversions due to the sensitivity of the stereocenter to epimerization nih.gov.

Another relevant area in enantioselective synthesis of diarylpropanenitriles involves asymmetric conjugate reduction of 3,3-diarylacrylonitriles. For instance, a copper-catalyzed asymmetric conjugate reduction using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent and a chiral ligand has been shown to afford saturated 3,3-diarylpropanenitriles with high enantiomeric excess orgsyn.org. While this specific example discusses the synthesis of a precursor to (R)-tolterodine, the methodology highlights a strategy applicable to the enantioselective synthesis of chiral diarylpropionitrile frameworks.

Chromatographic Separation Techniques for (R)-Diarylpropionitrile Enantiomers (e.g., Chiral High-Performance Liquid Chromatography)

When enantioselective synthesis does not yield sufficiently high enantiomeric purity, or when starting from a racemic mixture, chromatographic separation techniques, particularly Chiral High-Performance Liquid Chromatography (HPLC), are indispensable for obtaining pure enantiomers like (R)-Diarylpropionitrile. Chiral HPLC is a widely used method for assessing enantiomeric purity and separating enantiomers on both analytical and preparative scales chiralpedia.com.

The separation of this compound and (S)-DPN has been successfully achieved using reverse-phase chiral HPLC researchgate.netnih.gov. A specific method employed a Regis Technologies (R,R)-Whelk-O® 2 column with hexane (B92381) and isopropanol (B130326) as the mobile phase nih.gov. This technique enabled the separation of the enantiomers, allowing for the study of their individual biological activities nih.govresearchgate.netnih.gov. Another report mentions obtaining this compound and (S)-DPN in greater than 99% enantiomeric excess by separation of racemic DPN via reverse-phase chiral HPLC using a Chiralpack IC column with a hexanes-isopropanol mobile phase and UV detection at 250 nm researchgate.netnih.govresearchgate.net.

Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase or a chiral additive in the mobile phase, leading to different retention times and thus separation chiralpedia.comresearchgate.netchiralpedia.com. For DPN enantiomers, the use of specific chiral stationary phases, such as the (R,R)-Whelk-O® 2 or Chiralpack IC columns, has proven effective for their resolution nih.govresearchgate.netnih.gov.

Optimization of Synthetic Pathways for Stereoisomeric Purity of (R)-Diarylpropionitrile

Optimizing synthetic pathways is critical to maximize the stereoisomeric purity of (R)-Diarylpropionitrile, minimizing the need for extensive downstream purification. In enantioselective synthesis, optimization often involves fine-tuning reaction parameters such as temperature, solvent, catalyst or chiral auxiliary loading, base, and reaction time to favor the formation of the desired enantiomer nih.gov.

In the reported enantioselective synthesis of DPN enantiomers, the choice of the benzyl bromide derivative as the electrophile and NaHMDS as the base were identified as optimized conditions for the alkylation step, leading to a good yield of the diastereomeric intermediate nih.gov. Recrystallization of this intermediate was a key step in enhancing the diastereomeric purity, which in turn impacts the enantiomeric purity of the final product after chiral auxiliary cleavage nih.gov.

While the reported enantioselectivity in one synthesis was described as modest (3-4 fold), optimization efforts enabled the comparison of the biological activities of the individual enantiomers nih.gov. Further optimization of chiral catalysts or auxiliaries, reaction conditions, and purification strategies could potentially lead to higher enantioselectivity and improved stereoisomeric purity directly from the synthesis.

Analytical Verification of Enantiomeric Excess for (R)-Diarylpropionitrile

Analytical verification of enantiomeric excess (ee) is essential to confirm the stereoisomeric purity of synthesized or separated (R)-Diarylpropionitrile. Enantiomeric excess is a measure of how much of one enantiomer is present in excess of the racemic mixture thieme-connect.de.

Chiral HPLC is a primary technique used for determining the enantiomeric excess of (R)-Diarylpropionitrile nih.govresearchgate.netnih.gov. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and detected, allowing for the quantification of each isomer and thus the calculation of the ee chiralpedia.comresearchgate.net. The purity of separated this compound and (S)-DPN has been confirmed to be greater than 99% enantiomeric excess by chiral HPLC researchgate.netnih.govresearchgate.net.

Other analytical techniques can also be employed for enantiomeric excess determination, although chiral chromatography is often preferred for its ability to directly separate and quantify enantiomers chiralpedia.com. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used, often in conjunction with chiral derivatizing agents, to convert enantiomers into diastereomers that exhibit different signals in the NMR spectrum wikipedia.org. However, the use of chiral derivatizing agents has become less common with the advancements in chiral HPLC wikipedia.org. Optical rotation measurements can also provide an indication of enantiomeric purity, but this method requires an enantiomerically pure reference compound for calibration and can have limitations in sensitivity thieme-connect.de. Purity of DPN enantiomers obtained by chiral HPLC has also been confirmed by NMR researchgate.netnih.gov.

The accurate determination of enantiomeric purity is crucial for ensuring the reliability of biological studies and other applications of (R)-Diarylpropionitrile thieme-connect.de.

Molecular Interactions and Receptor Binding Characteristics of R Diarylpropionitrile

Quantitative Assessment of Estrogen Receptor Subtype Binding Affinities

The binding affinity of (R)-DPN to ER subtypes has been quantified through competitive radioligand binding assays, which measure the ability of the compound to displace a radiolabeled estradiol (B170435) tracer from the receptors. nih.govnih.gov Research has yielded quantitative data, though some conflicting results exist in the literature regarding which enantiomer possesses a higher affinity for ERβ. nih.govnih.gov

Affinity for Estrogen Receptor Beta (ERβ)

This compound demonstrates a high binding affinity for ERβ. One comprehensive study determined its relative ligand binding affinity (RLA) for human ERβ to be 66, where the affinity of the natural ligand 17β-estradiol is set to 100%. nih.gov This study identified the R-enantiomer as having a higher affinity for ERβ compared to its S-counterpart. nih.govnih.gov However, another study utilizing competitive binding assays with recombinant rat ERβ reported a dissociation constant (Kᵢ) of 1.82 ± 0.21 nM for this compound. nih.govresearchgate.net This second study found that the S-enantiomer had a greater affinity for ERβ. nih.govresearchgate.net

Affinity for Estrogen Receptor Alpha (ERα)

In contrast to its strong binding to ERβ, this compound exhibits a very low binding affinity for ERα. nih.gov The RLA for this compound at the human ERα was measured to be only 0.20. nih.gov This demonstrates a pronounced selectivity for the ERβ subtype.

Comparative Analysis of (R)-Diarylpropionitrile, (S)-Diarylpropionitrile, and Racemic Diarylpropionitrile Binding Selectivity

When compared directly, the enantiomers of Diarylpropionitrile (DPN) and the racemic mixture all display a strong preference for ERβ over ERα. nih.gov One study found that this compound has a roughly 3-fold higher binding affinity for ERβ than the (S)-enantiomer. nih.gov This study reported the enantioselectivity as modest, but consistently showed the R-enantiomer to be the higher affinity isomer. nih.govnih.gov The binding affinity of the racemic mixture was essentially the average of the two individual enantiomers. nih.gov Consequently, the selectivity ratio of ERβ/ERα binding was highest for this compound at 332, compared to 147 for (S)-DPN and 305 for the racemate. nih.gov

Conversely, other research has reported that (S)-DPN possesses a 6.7-fold higher affinity for ERβ (Kᵢ = 0.27 ± 0.05 nM) than this compound (Kᵢ = 1.82 ± 0.21 nM). nih.gov In this analysis, the selectivity for ERβ over ERα was found to be similar for both enantiomers, at approximately 80-fold. nih.gov

CompoundERβ RLA¹ERα RLA¹ERβ/ERα Selectivity Ratio¹ERβ Kᵢ (nM)²
This compound 660.203321.82 ± 0.21
(S)-DPN 220.151470.27 ± 0.05
rac-DPN 460.15305Not Reported
17β-Estradiol 1001001Not Reported

¹Data from Carroll VM, et al. (2012) using human receptors. RLA is relative ligand binding affinity, with 17β-Estradiol = 100%. nih.gov ²Data from a study cited in Handa RJ, et al. (2008) using recombinant rat receptors. nih.govresearchgate.net

Computational Modeling of Ligand-Receptor Complexes

To understand the structural basis for the binding affinities and selectivity of DPN enantiomers, computational methods such as molecular docking and molecular dynamics simulations have been employed. These studies provide insights into the specific interactions between the ligand and the amino acid residues within the receptor's ligand-binding domain (LBD).

Molecular Docking Studies of (R)-Diarylpropionitrile with ERβ Ligand Binding Domain

Molecular modeling and docking studies have been used to predict the binding modes of the DPN enantiomers. nih.govresearchgate.net Interestingly, these computational predictions consistently suggest that the S-enantiomer associates with the ERβ ligand-binding pocket in a more favorable manner than the R-enantiomer. nih.govresearchgate.net The modeling indicates that the stereochemistry of (S)-DPN allows its nitrile group to form a positive interaction with the methionine residue Met-336 in the ERβ LBD. nih.govresearchgate.net In contrast, the nitrile group of this compound is predicted to point away from this key residue, which may result in the formation of a less stable complex. nih.govresearchgate.net Furthermore, some modeling has suggested that this compound may form a lower energy, more favorable complex with ERα than with ERβ, a prediction that does not align with experimental binding data showing high ERβ selectivity. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of (R)-Diarylpropionitrile-ERβ Interactions

Molecular dynamics (MD) simulations have been performed to provide a deeper understanding of the structural and thermodynamic basis of the ERβ interaction with DPN enantiomers, including this compound. nih.gov These simulations, which model the movement of atoms in the complex over time, help to evaluate the stability of the ligand-receptor interaction.

Binding free energy calculations using the Molecular Mechanics Generalized-Born Surface Area (MMGBSA) method were able to reproduce the experimental binding affinity trends. nih.gov Furthermore, a per-residue decomposition analysis identified specific amino acids that have strong interactions with DPN ligands. Key residues involved in the stable binding within the ERβ pocket include L298, E305, L339, M340, L343, F356, H475, and L476. nih.gov These theoretical studies provide a dynamic and energetic perspective on the binding of this compound, complementing the static views from docking and the quantitative data from binding assays. nih.gov

Binding Free Energy Calculations (e.g., MMGBSA/MMPBSA) for (R)-Diarylpropionitrile and Estrogen Receptors

Computational approaches such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are powerful tools for estimating the binding free energy of a ligand to its receptor. These methods provide a thermodynamic perspective on the stability of the ligand-receptor complex.

Studies employing MM/GBSA analyses have been conducted to explore the thermodynamic basis of the molecular recognition between DPN enantiomers and ERβ. These calculations have been instrumental in understanding the binding affinities and selectivity of these compounds. While specific binding free energy values for this compound are often embedded within broader studies comparing multiple ligands, the general findings from these computational analyses indicate a favorable binding of this compound to ERβ. The MM/GBSA approach has been shown to successfully reproduce experimental trends in binding affinity for DPN and its derivatives with a strong correlation. nih.gov

The binding free energy (ΔG_bind) is a composite of several energy terms, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. For the interaction of DPN analogues with estrogen receptors, these calculations have provided useful information regarding the molecular basis of binding. frontiersin.org For instance, ligands that exhibit polar functional groups and aromatic groups tend to show higher affinity. frontiersin.org

While a detailed breakdown of the energy components for this compound specifically is not consistently reported across publicly available literature, the collective results from these computational studies underscore the utility of MM/GBSA and MM/PBSA in rationalizing the binding characteristics of this compound to estrogen receptors.

Table 1: Summary of MM/GBSA Binding Free Energy Calculation Findings for DPN Analogues and ERβ

Computational MethodKey FindingReference
MM/GBSASuccessfully reproduced the experimental tendency of binding affinities for DPN and its derivatives with ERβ. nih.gov
MM/GBSARevealed that polar and aromatic functional groups on DPN analogues contribute to higher binding affinity with estrogen receptors. frontiersin.org
Docking and MM/GBSAShowed a significant correlation between calculated binding energy and the binding affinity of ERβ ligands. researchgate.net

Identification of Key Amino Acid Residues Mediating (R)-Diarylpropionitrile-ERβ Recognition

The selectivity of this compound for ERβ is dictated by specific interactions with amino acid residues within the ligand-binding pocket of the receptor. The ligand-binding domains of ERα and ERβ are highly conserved; however, subtle differences in their amino acid composition are critical for determining ligand selectivity. acs.org Notably, two amino acid differences, Leu384 in ERα to Met336 in ERβ and Met421 in ERα to Ile373 in ERβ, play a significant role. acs.org

Per-residue decomposition analysis, often performed in conjunction with MM/GBSA calculations, helps to pinpoint the specific amino acid residues that contribute most significantly to the binding energy. Through such computational studies, several key residues in ERβ have been identified as being crucial for the interaction with DPN and its derivatives.

One of the most frequently highlighted interactions is with Met336 in ERβ. figshare.commedchemexpress.com Molecular modeling has suggested that the nitrile group of the S-enantiomer of DPN may interact favorably with Met336. medchemexpress.com In contrast, the nitrile group of this compound is predicted to orient away from this residue. medchemexpress.com However, other studies have unexpectedly found that the R-enantiomer is the higher affinity and more potent isomer, suggesting a complex interplay of interactions within the binding pocket. acs.org

Further computational analyses have identified a set of eight residues with which DPN and its derivatives interact strongly: L298, E305, L339, M340, L343, F356, H475, and L476. nih.gov The interactions with these residues are fundamental to the stable binding of DPN compounds within the ERβ ligand-binding pocket. The p-hydroxyphenyl rings of DPN are known to form crucial hydrogen bonds with residues such as Glu305, Arg346, and His475, which anchor the ligand in the binding site.

Table 2: Key Amino Acid Residues in ERβ Involved in the Recognition of Diarylpropionitrile

Amino Acid ResidueType of Interaction/RoleReference(s)
Met336A key residue differing from ERα (Leu384) that influences selectivity. acs.orgmedchemexpress.com
Glu305Forms hydrogen bonds with the phenolic hydroxyl groups of DPN. nih.gov
Arg346Forms hydrogen bonds with the phenolic hydroxyl groups of DPN.
His475Forms a hydrogen bond with a phenolic hydroxyl group of DPN. nih.gov
Leu298Contributes to strong interaction with DPN derivatives. nih.gov
Leu339Contributes to strong interaction with DPN derivatives. nih.gov
Met340Contributes to strong interaction with DPN derivatives. nih.gov
Leu343Contributes to strong interaction with DPN derivatives. nih.gov
Phe356Contributes to strong interaction with DPN derivatives. nih.gov
Leu476Contributes to strong interaction with DPN derivatives. nih.gov

Cellular and Biochemical Mechanisms of R Diarylpropionitrile Action

Modulation of Intracellular Signaling Pathways by (R)-Diarylpropionitrile

Estrogen Receptor-Dependent Signaling Pathways

(R)-Diarylpropionitrile ((R)-DPN) primarily exerts its biological effects through selective binding to and activation of Estrogen Receptor β (ERβ), one of two main estrogen receptor subtypes. nih.gov Its action is characterized by a pronounced selectivity for ERβ over ERα, which mediates a distinct set of cellular responses compared to the more widely studied ERα. nih.gov This selectivity has been quantified in various in vitro and cell-based assays, which consistently show that while both enantiomers of Diarylpropionitrile (DPN) preferentially bind to ERβ, the (R)-enantiomer is the more potent and higher-affinity isomer. nih.gov

Studies comparing the binding affinities and transcriptional potencies of this compound, its stereoisomer (S)-DPN, and the racemic mixture (rac-DPN) have elucidated the specific role of the (R)-enantiomer. In competitive binding assays, this compound demonstrates a significantly higher affinity for ERβ. nih.gov This preferential binding translates to greater potency in activating gene transcription through ERβ. In reporter gene assays using cells co-transfected with an estrogen response element (ERE)-luciferase reporter plasmid, this compound is a more potent activator of ERβ-mediated transcription than (S)-DPN. nih.gov

The binding of this compound to ERβ initiates a cascade of molecular events typical of nuclear receptor activation. Upon ligand binding, the receptor undergoes a conformational change, allowing for the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-3 (SRC-3). nih.gov The this compound-ERβ complex displays a significantly higher affinity for coactivators compared to the this compound-ERα complex, a key factor contributing to its ERβ selectivity. nih.gov This fully formed complex then binds to EREs in the promoter regions of target genes, modulating their transcription and initiating downstream cellular effects. While this compound is highly selective for ERβ, at higher concentrations, it can also induce ERα-dependent transcription, a characteristic that contributes to the activity profile of the racemic mixture. mdpi.com

Table 1: Comparative Receptor Selectivity and Potency of DPN Enantiomers. This table summarizes key in vitro data illustrating the binding affinity (Ki), transcriptional potency (EC50), and relative coactivator potency (RCP) of this compound, (S)-DPN, and rac-DPN for Estrogen Receptors α and β. Data sourced from multiple studies. nih.govnih.govnih.gov

Crosstalk with PI3K/AKT Signaling

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a common feature in many cancers. The signaling actions of this compound, through its selective activation of ERβ, intersect with the PI3K/AKT pathway, often in a manner that opposes the effects of ERα.

Activation of ERβ by agonists, including DPN, has been shown to initiate non-genomic signaling that involves the PI3K/AKT pathway. nih.govresearchgate.net This rapid, non-transcriptional mechanism involves the interaction of activated ERβ with the p85 regulatory subunit of PI3K, leading to the activation of AKT. nih.gov However, the downstream consequences of ERβ-mediated PI3K/AKT activation appear to be context-dependent and can lead to anti-tumor effects.

In contrast to ERα, which often promotes cell survival through sustained PI3K/AKT activation, ERβ signaling can negatively regulate this pathway. researchgate.net Studies in prostate and osteosarcoma cancer cells have demonstrated that ERβ activation can inhibit the PI3K/AKT pathway. nih.govnih.gov This inhibition can be achieved through the upregulation of tumor suppressor proteins that function as negative regulators of the pathway. For instance, ERβ activation can increase the expression of Phosphatase and Tensin Homolog (PTEN) and Inositol Polyphosphate-4-Phosphatase Type II (INPP4B). nih.govresearchgate.net Both PTEN and INPP4B are phosphatases that counteract PI3K activity, thereby reducing the levels of activated AKT. nih.gov By downregulating AKT activity, this compound can inhibit cell migration and promote anti-proliferative cellular responses. nih.gov This antagonistic relationship highlights a key mechanism by which ERβ selective agonists like this compound can exert tumor-suppressing functions. mdpi.comnih.gov

Effects on Cell Cycle Progression and Apoptosis Induction in Estrogen Receptor-Expressing Cell Lines

The selective activation of ERβ by (R)-Diarylpropionitrile influences cell fate in ER-expressing cell lines by modulating fundamental processes such as cell cycle progression and apoptosis. These effects are particularly relevant in cancer biology, where ERβ often acts as a tumor suppressor. nih.gov

Effects on Cell Cycle Progression: The progression through the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. dovepress.com Estrogen signaling through ERα is known to promote G1/S phase transition by upregulating key regulators like cyclin D1. nih.govnih.gov In contrast, activation of ERβ by agonists can lead to cell cycle arrest. mdpi.com

Treatment of cancer cells with ERβ agonists has been shown to inhibit cell proliferation by inducing a G0/G1 phase arrest. mdpi.comnih.gov This is achieved by downregulating the expression of critical cell cycle proteins. Specifically, ERβ activation can decrease the expression of cyclin D1 and its catalytic partner CDK4. mdpi.com The cyclin D1/CDK4 complex is responsible for phosphorylating the Retinoblastoma protein (pRb), a key step that allows the cell to pass the G1 restriction point and enter the S phase. researchgate.netresearchgate.net By reducing the levels of cyclin D1 and CDK4, this compound can prevent pRb phosphorylation, thereby halting cell cycle progression and inhibiting proliferation in ER-expressing cancer cells. mdpi.com

Effects on Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells and is often dysregulated in tumors. mdpi.com The process is executed by a family of proteases called caspases and is controlled by the balance of pro-apoptotic and anti-apoptotic proteins, notably those in the Bcl-2 family. scirp.org

Activation of ERβ signaling by this compound can shift this balance to favor cell death. mdpi.comnih.gov ERβ is known to induce apoptosis in various cancer cell lines. nih.gov The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. scirp.org Studies have shown that treatment with ERβ agonists can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.com An elevated Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. scirp.org This culminates in the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.commdpi.com Therefore, by promoting the expression of pro-apoptotic factors and activating the caspase cascade, this compound can induce cell death in estrogen receptor-expressing cancer cells.

Table 2: Summary of this compound Effects on Cell Cycle and Apoptosis Regulators. This table outlines the impact of this compound, through ERβ activation, on key molecular regulators of cell cycle progression and apoptosis in ER-expressing cells. mdpi.com

In Vivo Pharmacological and Functional Efficacy of R Diarylpropionitrile

Neurobehavioral Studies of (R)-Diarylpropionitrile

Investigations into the neurobehavioral effects of Diarylpropionitrile have often involved comparing the activities of its individual enantiomers, (R)-DPN and (S)-DPN. These studies have utilized various rodent models to assess potential anxiolytic-like and antidepressant-like effects, as well as the impact on the hypothalamic-pituitary-adrenal (HPA) axis.

Anxiolytic-like Effects in Rodent Models (e.g., Elevated Plus Maze, Open Field Test)

Studies employing rodent models such as the elevated plus maze (EPM) and open field test (OFT) have investigated the anxiolytic-like properties of Diarylpropionitrile enantiomers. In ovariectomized female rats, treatment with racemic DPN and (S)-DPN resulted in significantly decreased anxiety-like behaviors in both the OFT and EPM compared to control groups. ropensci.orgnih.govuni-freiburg.de These effects were characterized by behaviors such as increased time spent in the center of the open field arena and increased entries into and time spent in the open arms of the elevated plus maze. nih.gov

In contrast, treatment with this compound in these studies did not show significant anxiolytic-like effects. ropensci.orgnih.govuni-freiburg.de Animals treated with this compound exhibited anxiety-like behaviors comparable to those in the vehicle-treated control group. nih.gov These findings suggest that the anxiolytic effects observed with racemic DPN are primarily attributable to the (S)-enantiomer. ropensci.orgnih.govuni-freiburg.de

Treatment GroupOpen Field Test: Time in CenterElevated Plus Maze: Open Arm EntriesElevated Plus Maze: Open Arm Time
VehicleLowLowLow
Racemic DPNHighHighHigh
(S)-DPNHighHighHigh
This compoundLowLowLow
ERα AgonistLowLowLow

Note: Data represents general trends observed in cited studies comparing enantiomers, not specific quantitative values which varied between experiments.

Antidepressant-like Activities (e.g., Forced Swim Test)

The forced swim test (FST) is a common rodent model used to assess antidepressant-like activity. In studies evaluating the effects of Diarylpropionitrile enantiomers on depressive-like behaviors, treatment with racemic DPN and (S)-DPN significantly reduced immobility time and increased struggling time compared to control groups. ropensci.orgnih.govuni-freiburg.de This pattern of behavior is indicative of antidepressant-like effects. ropensci.orgnih.gov

Conversely, treatment with this compound did not produce significant antidepressant-like effects in the forced swim test. ropensci.orgnih.govuni-freiburg.de Animals treated with this compound exhibited immobility times similar to those of the vehicle-treated control animals. nih.gov These results indicate that the antidepressant-like activities of racemic DPN are predominantly mediated by the (S)-enantiomer. ropensci.orgnih.govuni-freiburg.de

Treatment GroupForced Swim Test: Immobility TimeForced Swim Test: Struggling Time
VehicleHighLow
Racemic DPNLowHigh
(S)-DPNLowHigh
This compoundHighLow
ERα AgonistHighLow

Note: Data represents general trends observed in cited studies comparing enantiomers, not specific quantitative values which varied between experiments.

Impact on Hypothalamus-Pituitary-Adrenal (HPA) Axis and Stress Hormones

The HPA axis plays a critical role in the body's stress response, leading to the release of stress hormones such as corticosterone (B1669441) in rodents. Investigations into the impact of Diarylpropionitrile enantiomers on the HPA axis response to stress, such as that induced by the forced swim test, have been conducted.

Studies have shown that both racemic DPN and (S)-DPN treatment significantly decreased plasma corticosterone levels following the forced swim test compared to control groups. ropensci.org This indicates an inhibitory effect on stress-induced HPA axis activation. ropensci.org

However, treatment with this compound did not significantly affect stress-induced corticosterone secretion. ropensci.org The plasma corticosterone levels in this compound-treated animals were comparable to those in vehicle-treated controls. ropensci.org These findings suggest that the modulatory effect of racemic DPN on the HPA axis response to stress is primarily attributable to the (S)-enantiomer. ropensci.org

Treatment GroupPlasma Corticosterone Levels (Post-Stress)
VehicleHigh
Racemic DPNLow
(S)-DPNLow
This compoundHigh
ERα AgonistHigh

Note: Data represents general trends observed in cited studies comparing enantiomers, not specific quantitative values which varied between experiments.

Investigations in Experimental Models of Demyelinating Diseases

Experimental models of demyelinating diseases, such as experimental autoimmune encephalomyelitis (EAE), are used to study the mechanisms of myelin damage and repair. Diarylpropionitrile (DPN), as an ERβ agonist, has been investigated for its potential therapeutic effects in these models, particularly concerning its impact on myelination.

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

Therapeutic treatment with Diarylpropionitrile (DPN), the racemic mixture containing this compound, has been shown to confer functional neuroprotection in chronic experimental autoimmune encephalomyelitis (EAE) mouse models. wikipedia.org DPN treatment successfully attenuated clinical disease severity and improved motor function in EAE mice. wikipedia.org These improvements were observed in the presence of peripheral and central inflammation, suggesting a direct neuroprotective effect. wikipedia.org Unlike some other estrogen treatments, the therapeutic improvement with DPN in this chronic EAE model was not immediate, with effects observed after a period of treatment initiation. wikipedia.org

Promotion of Oligodendrocyte Maturation and Myelination

The neuroprotective effects of Diarylpropionitrile (DPN) observed in EAE models are associated with its ability to stimulate endogenous myelination. wikipedia.org DPN-induced clinical improvements in EAE mice were linked to increased numbers of mature oligodendrocytes and increased myelin thickness. wikipedia.org Furthermore, DPN treatment ameliorated corpus callosal axon conduction deficits and improved axon transport, all within an active immune environment. wikipedia.org

Mechanistically, DPN treatment in EAE models has been shown to increase brain-derived neurotrophic factor (BDNF) levels and activate the PI3K/Akt/mTOR pathway. wikipedia.org This pathway is recognized as essential for oligodendrocyte differentiation and central nervous system myelination. wikipedia.org The ability of DPN to modulate these processes suggests that ERβ agonists like DPN may help overcome the block in oligodendrocyte differentiation often observed in chronically demyelinated lesions, a key goal for therapies targeting progressive demyelinating diseases. wikipedia.org

It is important to note that the studies in EAE models cited here primarily utilized racemic Diarylpropionitrile (DPN). wikipedia.org While this compound is a component of this mixture and is known to bind to ERβ, the specific contribution of the (R)-enantiomer alone to the observed efficacy in EAE and myelination models was not explicitly delineated in the provided search results, which focused on the effects of the racemic compound.

Endocrine System Modulation by (R)-Diarylpropionitrile

Studies investigating the impact of (R)-Diarylpropionitrile on the endocrine system, particularly in comparison to its stereoisomer (S)-DPN and the racemic mixture, have provided insights into its specific activities. Research in ovariectomized female rats examined the effects of this compound, (S)-DPN, racemic DPN, and other estrogen receptor ligands on hormonal responses, including corticosterone levels. oup.comresearchgate.netnih.govresearchgate.net

One study observed the effects of these compounds on plasma corticosterone (CORT) levels after a forced swim test (FST), a model often used to assess stress response and depressive-like behaviors. While racemic DPN, (S)-DPN, and the ERβ agonist WAY-200070 significantly decreased anxiety- and depressive-like behaviors and inhibited activation of paraventricular nucleus (PVN) neurons (indicated by reduced c-fos mRNA expression) in response to stress, this compound did not show these effects. oup.comresearchgate.netnih.govresearchgate.net This suggests that the observed modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key part of the endocrine stress response, by racemic DPN is primarily attributable to the (S)-enantiomer, not this compound. oup.comresearchgate.net

Another study exploring the regulation of Calbindin-D9k (CaBP-9k) in the pituitary of immature male rats found that while estradiol (B170435) induced CaBP-9k expression, and this was predominantly mediated by an ERα-selective ligand (propyl pyrazole (B372694) triol, PPT), treatment with DPN did not result in a significant alteration of pituitary CaBP-9k gene expression. d-nb.info While this study used racemic DPN, it highlights that ERβ activation by DPN, and by extension its enantiomers, may not play a significant role in certain specific endocrine regulations mediated primarily through ERα. d-nb.info

Comparative In Vivo Efficacy of (R)-Diarylpropionitrile and its Stereoisomers

Comparative in vivo studies between (R)-Diarylpropionitrile and (S)-Diarylpropionitrile have revealed distinct pharmacological profiles, particularly concerning their effects on behavior and endocrine responses. oup.comresearchgate.netnih.govresearchgate.net

While both enantiomers, this compound and (S)-DPN, as well as racemic DPN, exhibit high affinity and selectivity for ERβ in vitro, their in vivo efficacies can differ. oup.comnih.govresearchgate.netnih.gov Studies in ovariectomized rats subjected to behavioral tests like the open-field test, elevated plus maze, and forced swim test demonstrated that treatment with racemic DPN and (S)-DPN resulted in significantly decreased anxiety-like and depressive-like behaviors compared to vehicle-treated animals. researchgate.netnih.govresearchgate.net In contrast, this compound treatment did not produce these anxiolytic or antidepressive-like effects in these in vivo models. researchgate.netnih.govresearchgate.net

Furthermore, the differential effects extend to the modulation of the stress-induced HPA axis activation. As mentioned previously, the inhibition of stress-induced increases in plasma corticosterone and PVN c-fos mRNA expression observed with racemic DPN is primarily attributed to the (S)-enantiomer, with this compound showing no significant effect in this regard. oup.comresearchgate.net

These findings suggest that despite sharing structural similarities and in vitro ERβ binding characteristics, the in vivo functional outcomes of this compound and (S)-DPN can be markedly different. The observed behavioral and endocrine effects of racemic DPN in these models appear to be predominantly driven by the activity of the (S)-enantiomer. researchgate.netnih.govresearchgate.net

While some in vitro studies have suggested varying relative binding affinities and transcriptional potencies between the enantiomers depending on the specific assay and receptor subtype studied nih.govnih.gov, the in vivo evidence from behavioral and endocrine studies in rodents points to a less prominent role for this compound in mediating the anxiolytic, antidepressive, and HPA axis modulatory effects typically associated with ERβ activation by racemic DPN. oup.comresearchgate.netnih.govresearchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar of R Diarylpropionitrile and Analogues

Design and Synthesis of Novel (R)-Diarylpropionitrile Derivatives

The design and synthesis of novel (R)-diarylpropionitrile derivatives stem from the established ERβ selectivity of the parent compound. Efforts have been directed towards developing efficient enantioselective synthesis methods to obtain pure (R)-DPN and its analogues nih.govacs.orgnih.gov. This allows for a precise comparison of the biological activities of the individual stereoisomers nih.govacs.orgnih.gov.

Research has explored modifications to the diarylpropionitrile scaffold to enhance affinity, selectivity, and pharmacological properties. For instance, studies have investigated acetylene (B1199291) and polar analogues of diarylpropionitrile to understand their impact on ERβ potency and selectivity acs.orgacs.org. The introduction of a second nitrile group beta to the existing nitrile or a methyl substituent at an ortho position on the beta-aromatic ring has been shown to increase the affinity and selectivity for ERβ acs.orgresearchgate.net. These modifications highlight the importance of specific structural features for optimal ERβ interaction acs.org.

Stereochemical Considerations in Optimizing Estrogen Receptor Subtype Selectivity

Stereochemistry plays a crucial role in the interaction of ligands with estrogen receptor subtypes, ERα and ERβ nih.govscbt.com. Although the ligand-binding domains of ERα and ERβ share significant sequence identity (around 56%), key differences in amino acid residues within the binding pocket, such as Leu-384 and Met-421 in ERα being replaced by Met-336 and Ile-373 in ERβ, contribute to differential ligand binding and activation wikipedia.org.

For diarylpropionitrile, the stereochemical configuration at the chiral center influences its affinity and potency for ERβ. Studies comparing this compound and (S)-DPN have shown that both enantiomers retain the high ERβ selectivity observed with the racemic mixture, typically in the range of 80-300 fold over ERα nih.govacs.orgnih.govnih.gov. However, there are differences in their absolute binding affinities and potencies. Some studies indicate that the (R)-enantiomer is the higher affinity and more potent isomer nih.govacs.orgnih.gov. Conversely, other research suggests that (S)-DPN has a severalfold greater relative binding affinity for ERβ than this compound and appears to have higher intrinsic activity in activating ERβ in vitro nih.govnih.govresearchgate.net. Despite these variations in reported enantioselectivity (ranging from modest 3-4 fold to severalfold), both enantiomers demonstrate high affinity, potency, and selectivity for ERβ wikipedia.orgnih.govacs.orgnih.govnih.gov. The specific stereochemical orientation of the diarylpropionitrile scaffold is critical for fitting into the ERβ binding pocket and inducing the conformational changes necessary for receptor activation and coactivator recruitment scbt.commarquette.edu.

Elucidation of Structure-Activity Relationships for ERβ Agonism

Structure-Activity Relationship (SAR) studies on diarylpropionitrile and its analogues have been instrumental in understanding the molecular determinants of ERβ agonism and selectivity. The presence of the two p-hydroxyphenyl rings is a key feature for ER binding, mimicking the phenolic hydroxyl groups of natural estrogens like 17β-estradiol mdpi.com. These hydroxyl groups are involved in critical hydrogen-bonding interactions within the ER binding pocket mdpi.com.

The nitrile group in diarylpropionitrile is also crucial for ERβ selectivity, providing an optimal combination of linear geometry and polarity that favors binding to ERβ over ERα acs.org. Modifications to the core structure, such as the addition of a second nitrile group or specific substituents on the aromatic rings, have been explored to fine-tune the interaction with the ERβ binding site acs.orgresearchgate.net. These studies reveal that subtle structural changes can significantly impact binding affinity, receptor subtype selectivity, and the degree of agonistic activity acs.orgacs.org.

Data from SAR studies often involves comparing the binding affinities (e.g., Ki values or relative binding affinities, RBA) and functional potencies (e.g., EC50 values in transcription assays) of various analogues. For example, competitive ligand binding experiments have shown that this compound has a higher affinity for ERβ compared to ERα, with reported Ki values of 1.82 nM for ERβ and 147 nM for ERα, demonstrating significant selectivity rndsystems.com.

Here is a representative table illustrating binding affinities and functional potencies for DPN enantiomers:

CompoundERβ Binding Affinity (Ki or RBA)ERα Binding Affinity (Ki or RBA)ERβ/ERα Selectivity Ratio (Binding)ERβ Potency (EC50)ERα Potency (EC50)ERβ/ERα Selectivity Ratio (Potency)
rac-DPNHighLower70-300 foldHighLower170-300 fold
This compound1.82 nM (Ki) rndsystems.com, Lower than S-DPN (RBA) nih.govnih.gov147 nM (Ki) rndsystems.com, Higher than S-DPN (RBA) nih.gov~80 fold nih.gov, Higher than S-DPN in some assays nih.govacs.orgnih.govPotent nih.govacs.orgnih.gov, Less potent than S-DPN in some assays nih.govresearchgate.netLowerHigh
(S)-DPNHigher than R-DPN (RBA) nih.govnih.govLower than R-DPN (RBA) nih.gov~80 fold nih.gov, Lower than R-DPN in some assays nih.govacs.orgnih.govPotent nih.govresearchgate.netLowerHigh

Note: Specific numerical values for RBA and EC50 can vary depending on the experimental conditions and assay systems used.

These data underscore the importance of stereochemistry and specific structural elements in achieving high affinity and selective agonism for ERβ.

Development of Advanced (R)-Diarylpropionitrile-Based Chemical Probes

(R)-Diarylpropionitrile and its derivatives serve as valuable chemical probes for investigating the specific roles of ERβ in various biological processes wikipedia.orgnih.gov. The development of advanced probes based on the this compound scaffold involves incorporating modifications that facilitate their use in specific research applications, such as imaging or targeted delivery.

Chemical probes are designed to interact with a biological target with high specificity and affinity, allowing researchers to perturb or visualize the target's activity or localization marquette.edu. This compound's high selectivity for ERβ makes it an excellent starting point for developing probes to delineate ERβ-mediated pathways and functions, distinct from those mediated by ERα wikipedia.orgscbt.com.

Future directions in developing (R)-diarylpropionitrile-based chemical probes may involve the synthesis of fluorescently labeled analogues for imaging ERβ in live cells or tissues, or the conjugation of this compound to other molecules for targeted delivery to ERβ-expressing cells. These advanced probes would provide powerful tools for dissecting the complex biology of ERβ and its involvement in health and disease.

Future Research Trajectories and Preclinical Implications of R Diarylpropionitrile

Advancements in Enantioselective Synthesis for Scalable Research and Development

The utility of (R)-DPN in research and preclinical studies is fundamentally dependent on the availability of enantiomerically pure material. Initially, much of the research was conducted using the racemic mixture of DPN due to its commercial availability. nih.gov However, to accurately dissect the biological roles of ERβ and the specific contributions of each enantiomer, the development of efficient and scalable enantioselective synthesis methods has been crucial.

Researchers have successfully developed an efficient enantioselective synthesis for both this compound and its corresponding (S)-enantiomer. nih.govnih.gov These synthetic routes allow for a detailed comparison of the in vitro and in vivo properties of the individual isomers. The ability to produce stereochemically pure this compound is a critical advancement, as it eliminates the confounding variables associated with racemic mixtures and allows for a precise evaluation of its interaction with biological targets. nih.gov The scalability of these synthetic methods is paramount for progressing from small-scale laboratory research to larger preclinical studies, ensuring a consistent and reliable supply of the compound for extensive investigation.

Exploration of Novel Biological Targets Beyond Canonical Estrogen Receptors

While this compound is defined by its high affinity and selectivity for ERβ over Estrogen Receptor α (ERα), emerging research suggests its biological activities may not be exclusively mediated by this canonical pathway. nih.gov The compound has a reported 70-fold greater selectivity for ERβ over ERα. wikipedia.org However, a comprehensive understanding of its pharmacological profile requires exploring potential off-target interactions.

One area of investigation is its interaction with other receptors. For instance, DPN has been shown to have a 100-fold lower affinity for the G protein-coupled estrogen receptor (GPER/GPR30) compared to estradiol (B170435), suggesting this is not a primary target. wikipedia.org Furthermore, some of the compound's effects, such as antidepressant- and anxiolytic-like behaviors observed in animal models, are thought to be mediated through the activation of the endogenous oxytocin (B344502) system. wikipedia.org This indicates that this compound's mechanism of action could involve a network of interactions beyond direct ERβ agonism, presenting new avenues for research into its physiological effects. Identifying and validating these novel targets is essential for a complete understanding of this compound's biological activity and for uncovering new therapeutic possibilities.

Application of (R)-Diarylpropionitrile as a Research Tool for ERβ Biology

This compound, along with its enantiomer, has become an indispensable research tool for elucidating the specific physiological and pathophysiological roles of ERβ. nih.govnih.gov The differential expression of ERα and ERβ in various tissues means that subtype-selective ligands are necessary to dissect the function of each receptor. nih.gov this compound's high selectivity allows researchers to pharmacologically probe ERβ-mediated pathways as an alternative to genetic knockout models. nih.gov

Studies comparing the two enantiomers have yielded interesting, and at times conflicting, results that highlight the subtleties of ligand-receptor interactions. One study reported that this compound is the more potent isomer, exhibiting a 3- to 4-fold higher affinity for ERβ than (S)-DPN. nih.govnih.gov Conversely, other research has suggested that the (S)-enantiomer is the more biologically active form, with a several-fold greater relative binding affinity for ERβ. nih.govnih.gov This discrepancy underscores the importance of using enantiomerically pure compounds to clarify the precise pharmacology. Regardless of which enantiomer is more potent, both show a significant preference for ERβ, making them valuable for studying its role in various biological processes, including neuroprotection, anxiety, and depression. nih.govnih.govnih.gov

The table below summarizes comparative data on the activity of DPN enantiomers from a study demonstrating this compound as the more potent isomer. nih.gov

CompoundERα RLA (nM)ERβ RLA (nM)β/α Selectivity Ratio
This compound 2904.073
(S)-DPN 4101527
rac-DPN 3507.050
RLA: Relative Ligand Binding Affinity. Data sourced from a study where lower nM indicates higher affinity. nih.gov

Another key aspect of its utility as a research tool is in studying the conformational changes in ERβ upon ligand binding and the subsequent recruitment of coactivator proteins, which are essential for transcriptional activity. nih.gov Research has shown that the this compound-ERβ complex has a binding affinity for the coactivator SRC3 that is equivalent to that of the complex formed with the natural estrogen, estradiol. nih.gov

Potential for Derivatization Towards Targeted Therapeutic Development

The molecular scaffold of diarylpropionitrile presents a promising starting point for the development of novel therapeutics targeting ERβ. The structure-activity relationship (SAR) studies of DPN and its analogues have provided valuable insights into the chemical features that govern its affinity and selectivity for ERβ. acs.org

Research into DPN analogues has explored modifications at several positions:

Aromatic Rings: Altering the position of the phenolic hydroxy groups or adding substituents like methyl groups can influence binding affinity and selectivity. acs.org For example, adding a methyl substituent at an ortho position on the β-aromatic ring was found to increase both affinity and selectivity for ERβ. acs.org

Ligand Core: Modifications to the central propionitrile (B127096) structure have been investigated. Adding a second nitrile group to create meso-2,3-bis(4-hydroxyphenyl)succinonitrile resulted in one of the highest ERβ affinity-selective ligands. acs.org

Nitrile Functionality: The nitrile group is considered critical for ERβ selectivity due to its linear geometry and polarity. acs.org Replacing it with other groups, such as acetylene (B1199291) or other polar functions, has been explored to understand its role. While acetylene analogues showed higher binding affinities, their selectivity was somewhat lower than their nitrile counterparts. acs.org

These derivatization efforts demonstrate that the DPN structure can be systematically modified to fine-tune its pharmacological properties. This potential for chemical modification opens the door for developing next-generation ERβ-selective agonists with improved potency, selectivity, and pharmacokinetic profiles for targeted therapeutic applications in areas such as neurodegenerative diseases, certain cancers, and inflammatory conditions.

Q & A

Q. What statistical methods are robust for analyzing dose-response relationships of this compound in preclinical models?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Apply mixed-effects models to account for inter-animal variability. Validate reproducibility via independent replication cohorts and open-data sharing .

Q. How to validate computational predictions of this compound-target interactions (e.g., molecular docking) experimentally?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Cross-validate with siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell lines to confirm target functional relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.